N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-9-8-10-15(2)21(14)26-23(30)22-16(3)29(28-27-22)13-19-17(4)32-24(25-19)18-11-6-7-12-20(18)31-5/h6-12H,13H2,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFZMFILBSRIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent functionalization. The general synthetic route can be outlined as follows:
- Formation of the Triazole Ring : The initial step involves the reaction between appropriate azides and alkynes under mild conditions to form the triazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and methoxyphenyl groups through nucleophilic substitutions or coupling reactions.
- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative via acylation reactions.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit potent antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate significant activity against a range of bacterial strains and fungi. A comparative analysis is presented in Table 1 below:
| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | S. aureus | 16 µg/mL |
| N-(2,6-dimethylphenyl)-... | C. albicans | 8 µg/mL |
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. Notably:
- Mechanism : The compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cell survival.
- Case Study : A study involving breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
Anti-inflammatory Activity
In vivo models have suggested potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for conditions like rheumatoid arthritis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It likely interacts with various receptors that mediate cellular responses related to growth and inflammation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step procedures, including heterocycle formation and carboxamide coupling. Key steps include:
- Oxazole ring formation : Utilize 2-methoxyphenyl precursors under controlled cyclization conditions (e.g., using trifluoromethanesulfonate intermediates) .
- Triazole-carboxamide coupling : Employ coupling agents like HBTU or DIPEA in DMF to enhance reaction efficiency .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading) and improve yield .
Q. How should researchers approach structural elucidation and confirmation using crystallographic and spectroscopic methods?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
-
X-ray diffraction (XRD) : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for challenging data) .
-
Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR, focusing on methyl (δ 2.1–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups .
-
Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H] ~470–480 Da).
Technique Key Parameters Purpose XRD SHELXL refinement, R-factor < 0.05 3D structure confirmation -NMR 400–600 MHz, CDCl/DMSO-d Functional group identification ESI-MS Positive ion mode, m/z 450–500 Molecular weight verification
Advanced Research Questions
Q. What advanced strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solubility or conformational flexibility. Address these by:
- Solubility enhancement : Test co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles .
- Molecular dynamics (MD) simulations : Compare computed binding poses with crystallographic data to identify flexible regions .
- Bioassay validation : Use orthogonal assays (e.g., SPR, cellular thermal shift) to confirm target engagement .
Q. How can substituent variations (e.g., methoxy, methyl groups) be systematically studied to improve pharmacological profiles?
- Methodological Answer : Apply structure-activity relationship (SAR) strategies:
- Synthetic modifications : Replace methoxy groups with halogens or bulkier substituents via Suzuki-Miyaura coupling .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using dose-response assays (IC determination) .
- Computational modeling : Use docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting crystallographic data, such as disorder in the oxazole-methyl group?
- Methodological Answer :
Address crystallographic disorder using: - SHELXL refinement : Apply PART instructions and ISOR restraints to model disordered regions .
- Validation tools : Check R and CC metrics in PLATON to ensure data quality .
- Complementary techniques : Validate with -NMR in solution to confirm dynamic behavior .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Methodological Answer :
Use a tiered approach: - Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS .
- Phase II metabolism : Test glucuronidation using UDPGA co-factor .
- Data interpretation : Calculate half-life (t) and intrinsic clearance (Cl) using the substrate depletion method.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
